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Cat. No.: B15619539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BAY-2413555 is a potent and selective positive allosteric modulator (PAM) of the muscarinic

acetylcholine M2 receptor (M2R).[1] As a PAM, BAY-2413555 enhances the binding affinity

and/or efficacy of the endogenous agonist, acetylcholine, without demonstrating intrinsic

agonistic or antagonistic activity at the orthosteric binding site.[2] This property makes BAY-
2413555 a valuable tool for studying M2R function and a potential therapeutic agent. These

application notes provide detailed protocols for conducting radioligand binding assays to

characterize the interaction of BAY-2413555 with the M2 receptor.

Data Presentation
The following table summarizes the available quantitative data for BAY-2413555.

Parameter Value Assay Type Receptor Source

Binding Affinity

(Kd)
17 nM

Radioligand

Binding Assay
Human M2R [1]

Functional

Potency (EC50)
2.0 nM

M2-GIRK

Functional Assay
M2 mAChR [1]
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Signaling Pathway
The M2 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that

primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the M2

receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in

a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ-subunits of the

dissociated G-protein can modulate other effectors, such as inwardly rectifying potassium

channels. There is also evidence for M2 receptor-mediated modulation of the PI3K/Akt

signaling pathway.
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Experimental Protocols
The following protocols are adapted from established methodologies for muscarinic receptor

radioligand binding assays and are suitable for the characterization of BAY-2413555.

Experimental Workflow: Radioligand Binding Assay

1. Membrane Preparation
(e.g., from CHO cells expressing hM2R)

2. Incubation
- Membranes

- Radioligand ([³H]-NMS)
- Test Compound (BAY-2413555 or competitor)

3. Separation of Bound/Free Ligand
(Rapid Vacuum Filtration)

4. Quantification
(Liquid Scintillation Counting)

5. Data Analysis
(e.g., Kd, Bmax, Ki)

Click to download full resolution via product page

Radioligand Binding Assay Workflow

Protocol 1: Membrane Preparation
This protocol describes the preparation of cell membranes from Chinese Hamster Ovary (CHO)

cells stably expressing the human M2 muscarinic receptor.

Materials:

CHO cells expressing human M2R

Phosphate-Buffered Saline (PBS), ice-cold
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Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

Homogenizer (Dounce or Polytron)

High-speed refrigerated centrifuge

Protein assay kit (e.g., BCA)

Procedure:

Harvest cultured CHO-hM2R cells and wash twice with ice-cold PBS by centrifugation at

1,000 x g for 5 minutes.

Resuspend the cell pellet in ice-cold Lysis Buffer.

Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or a Polytron

homogenizer on a low setting.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and

unbroken cells.

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to

pellet the membranes.

Discard the supernatant and resuspend the membrane pellet in Lysis Buffer.

Repeat the centrifugation (step 5) and resuspension (step 6) steps one more time.

Resuspend the final membrane pellet in a suitable buffer (e.g., Assay Buffer) and determine

the protein concentration using a standard protein assay.

Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of a radioligand

and the maximum receptor density (Bmax) in the membrane preparation.

Materials:
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M2R membrane preparation (from Protocol 1)

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

Assay Buffer: 50 mM Tris-HCl, pH 7.4

Non-specific binding determinator: Atropine (1 µM final concentration)

96-well microplates

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

Filtration apparatus

Liquid scintillation counter and scintillation fluid

Procedure:

Prepare serial dilutions of [³H]-NMS in Assay Buffer (e.g., 0.01 - 10 nM).

In a 96-well plate, set up the following reactions in triplicate:

Total Binding: Add 50 µL of [³H]-NMS dilution, 50 µL of Assay Buffer, and 100 µL of M2R

membrane preparation (typically 20-50 µg protein).

Non-specific Binding (NSB): Add 50 µL of [³H]-NMS dilution, 50 µL of atropine solution,

and 100 µL of M2R membrane preparation.

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach

equilibrium.

Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber

filters.

Wash the filters three times with 200 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

Dry the filters, place them in scintillation vials with scintillation fluid.

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
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Data Analysis:

Calculate Specific Binding = Total Binding - Non-specific Binding.

Plot Specific Binding versus the concentration of [³H]-NMS.

Analyze the data using non-linear regression to determine the Kd and Bmax values.

Protocol 3: Competition Binding Assay
This assay is used to determine the inhibitory constant (Ki) of an unlabeled compound (e.g.,

BAY-2413555) by measuring its ability to compete with a fixed concentration of a radioligand

for binding to the M2R.

Materials:

Same as for Saturation Binding Assay.

Unlabeled test compound: BAY-2413555

Procedure:

Prepare serial dilutions of BAY-2413555 in Assay Buffer (e.g., 10⁻¹¹ to 10⁻⁵ M).

Use a fixed concentration of [³H]-NMS, typically at or near its Kd value (determined from the

saturation binding assay).

In a 96-well plate, set up the following reactions in triplicate:

Total Binding: 50 µL of [³H]-NMS, 50 µL of Assay Buffer, and 100 µL of M2R membrane

preparation.

Non-specific Binding (NSB): 50 µL of [³H]-NMS, 50 µL of 1 µM atropine, and 100 µL of

M2R membrane preparation.

Competition: 50 µL of [³H]-NMS, 50 µL of BAY-2413555 dilution, and 100 µL of M2R

membrane preparation.

Follow steps 3-7 from the Saturation Binding Assay protocol.
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Data Analysis:

Plot the percentage of specific binding against the log concentration of BAY-2413555.

Use non-linear regression to determine the IC50 value (the concentration of BAY-2413555
that inhibits 50% of the specific binding of the radioligand).

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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